molecular formula C14H13FN2O B5498080 N-(3-fluorophenyl)-N'-(3-methylphenyl)urea

N-(3-fluorophenyl)-N'-(3-methylphenyl)urea

Cat. No. B5498080
M. Wt: 244.26 g/mol
InChI Key: DZHRMVXOQUQYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-N'-(3-methylphenyl)urea, commonly known as FMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMU is a urea derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of FMU is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in cells. FMU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. FMU has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
FMU has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. FMU has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. FMU has also been shown to inhibit the growth of fungi and bacteria, indicating its potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

FMU has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. FMU can be synthesized using simple reaction conditions and is stable under normal laboratory conditions. FMU has also been shown to have low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, FMU has some limitations, including its poor solubility in water and limited availability in the market.

Future Directions

FMU has potential applications in various fields, and future research should focus on exploring its full potential. Some future directions for FMU research include:
1. Development of novel FMU derivatives with improved properties, such as increased solubility and potency.
2. Investigation of the mechanism of action of FMU and its derivatives to better understand their biological activity.
3. Exploration of the potential of FMU as a fluorescent probe for detecting other types of molecules, such as proteins and nucleic acids.
4. Investigation of the potential of FMU as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders.
Conclusion:
In conclusion, FMU is a urea derivative that has gained attention in scientific research due to its potential applications in various fields. FMU can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. FMU has advantages and limitations for lab experiments, and future research should focus on exploring its full potential.

Synthesis Methods

FMU can be synthesized using different methods, including the reaction of 3-fluoroaniline and 3-methylaniline with urea in the presence of a catalyst. The reaction is carried out in an organic solvent, such as acetonitrile or chloroform, under reflux conditions. The product is then purified using column chromatography or recrystallization to obtain pure FMU.

Scientific Research Applications

FMU has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, FMU has been shown to exhibit antitumor, antifungal, and antibacterial activities. In material science, FMU has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In environmental science, FMU has been investigated for its potential use as a fluorescent probe for detecting heavy metal ions in water.

properties

IUPAC Name

1-(3-fluorophenyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-4-2-6-12(8-10)16-14(18)17-13-7-3-5-11(15)9-13/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHRMVXOQUQYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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